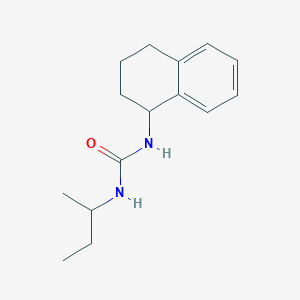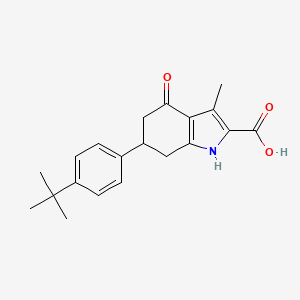
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea
説明
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. BMN-673 has gained attention in recent years as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.
作用機序
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea works by inhibiting PARP enzymes, which play a critical role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea specifically targets PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea enhances the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has been shown to have a selective effect on cancer cells, sparing normal cells from toxicity. This is because cancer cells are more reliant on PARP-mediated DNA repair pathways than normal cells. N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has also been shown to enhance the immune response against cancer cells, by increasing the production of interferons and other cytokines.
実験室実験の利点と制限
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has several advantages as a tool for studying DNA repair mechanisms and cancer biology. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for dissecting the roles of PARP in various cellular processes. However, its high potency also presents a limitation, as it can lead to off-target effects and toxicity if not used at appropriate concentrations.
将来の方向性
There are several future directions for the development and application of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea. One area of interest is the combination of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea with other DNA-damaging agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Another area of interest is the development of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea analogs with improved pharmacokinetic properties and selectivity. Additionally, there is ongoing research into the use of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea as a therapeutic agent for other types of cancer, such as pancreatic cancer. Overall, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has shown great potential as a tool for studying DNA repair mechanisms and as a cancer therapeutic agent, and its continued development and application will likely lead to further advances in cancer treatment.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. In clinical trials, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has shown promising results in patients with advanced breast and ovarian cancer, leading to its approval by the FDA for the treatment of these cancers.
特性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-9-5-6-13(12(15)7-9)17-14(19)16-10-3-2-4-11(8-10)18(20)21/h2-8H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMATOHZXMIFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)
